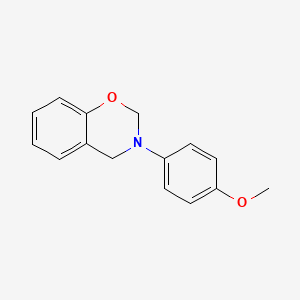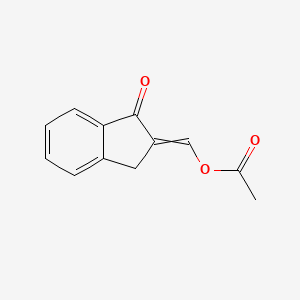![molecular formula C9H16O3S B14637831 2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one CAS No. 55930-55-7](/img/structure/B14637831.png)
2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one is an organic compound with the molecular formula C9H16O3S It consists of a cyclohexanone ring substituted with a methanesulfonyl ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclohexanone ring provides structural stability and facilitates binding to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simpler ketone without the methanesulfonyl group.
2-Cyclohexen-1-one: An enone with a double bond in the ring.
Methanesulfonyl Chloride: A reagent used in the synthesis of sulfonyl compounds.
Uniqueness
2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one is unique due to the presence of both the cyclohexanone ring and the methanesulfonyl ethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
55930-55-7 |
|---|---|
Molekularformel |
C9H16O3S |
Molekulargewicht |
204.29 g/mol |
IUPAC-Name |
2-(2-methylsulfonylethyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H16O3S/c1-13(11,12)7-6-8-4-2-3-5-9(8)10/h8H,2-7H2,1H3 |
InChI-Schlüssel |
KHSQMMFIFRRQLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCC1CCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B14637748.png)
![2-Methyl-5-[(2R,5S)-2-methyl-5-(propan-2-yl)oxolan-2-yl]furan](/img/structure/B14637754.png)
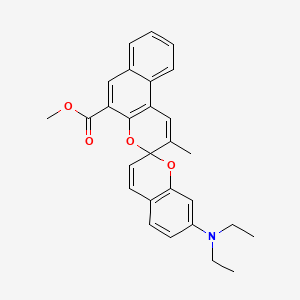

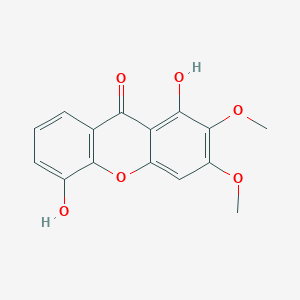

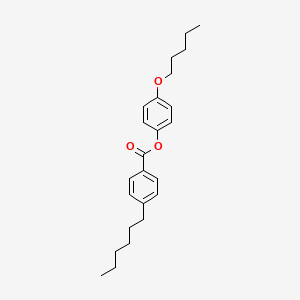
![1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B14637794.png)
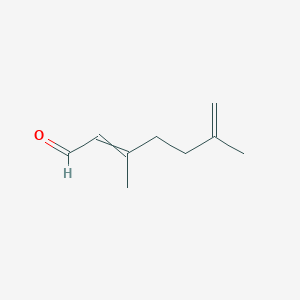


![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)
